N-[3-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide
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Overview
Description
N-[3-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenoxy group, an acetyl group, and a carbamothioylamino group attached to a phenyl ring. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base.
Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 4-bromophenoxyacetyl chloride.
Coupling with 3-aminophenyl-2-methylpropanamide: The 4-bromophenoxyacetyl chloride is reacted with 3-aminophenyl-2-methylpropanamide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the carbamothioylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide
- N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide
Uniqueness
N-[3-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide is unique due to the presence of the carbamothioylamino group, which is not commonly found in similar compounds
Properties
IUPAC Name |
N-[3-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3S/c1-12(2)18(25)21-14-4-3-5-15(10-14)22-19(27)23-17(24)11-26-16-8-6-13(20)7-9-16/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAXPCZGFCRILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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